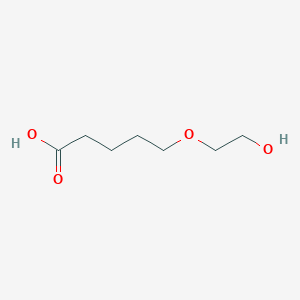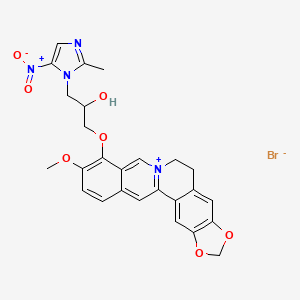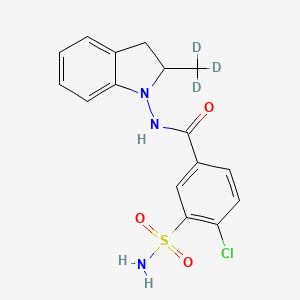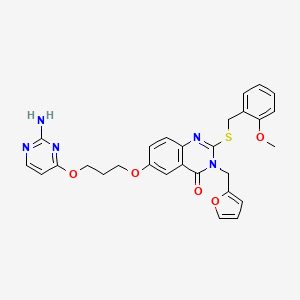![molecular formula C36H38N4O8 B12428762 3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12428762.png)
3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid is a complex organic compound belonging to the class of porphyrins. Porphyrins are macrocyclic compounds that play crucial roles in biological systems, such as in the formation of heme and chlorophyll. This particular compound is a derivative of coproporphyrinogen III, which is an intermediate in the biosynthesis of heme and chlorophyll.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of uroporphyrinogen III.
Decarboxylation: Uroporphyrinogen III undergoes decarboxylation to form coproporphyrinogen III. This reaction is catalyzed by the enzyme uroporphyrinogen III decarboxylase.
Oxidation: Coproporphyrinogen III is then oxidized to form the desired compound. This step involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce coproporphyrinogen III.
Catalysis: Industrial catalysts are employed to enhance the efficiency of the decarboxylation and oxidation reactions.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different porphyrin derivatives.
Reduction: It can be reduced to form porphyrinogens, which are precursors to other biologically important molecules.
Substitution: The carboxyethyl groups can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols, amines.
Major Products
Oxidation: Formation of various porphyrin derivatives.
Reduction: Formation of porphyrinogens.
Substitution: Formation of esters and amides.
Applications De Recherche Scientifique
3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of heme and chlorophyll analogs.
Biology: Studied for its role in the biosynthesis of heme and chlorophyll.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid involves its role as an intermediate in the biosynthesis of heme and chlorophyll. The compound undergoes enzymatic transformations to form heme, which is essential for oxygen transport in blood, and chlorophyll, which is crucial for photosynthesis in plants. The molecular targets include enzymes such as uroporphyrinogen III decarboxylase and coproporphyrinogen III oxidase.
Comparaison Avec Des Composés Similaires
Similar Compounds
Coproporphyrinogen I: Another porphyrinogen with a different arrangement of side chains.
Protoporphyrinogen IX: A downstream product in the heme biosynthesis pathway.
Uroporphyrinogen III: The precursor to coproporphyrinogen III.
Uniqueness
3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid is unique due to its specific arrangement of carboxyethyl and methyl groups, which play a critical role in its function as an intermediate in the biosynthesis of heme and chlorophyll. This specific structure allows it to undergo precise enzymatic transformations that are essential for the production of these vital biomolecules.
Propriétés
Formule moléculaire |
C36H38N4O8 |
|---|---|
Poids moléculaire |
654.7 g/mol |
Nom IUPAC |
3-[8,12,17-tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C36H38N4O8/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29/h13-16,37,40H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) |
Clé InChI |
JWFCYWSMNRLXLX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C(=C3C)CCC(=O)O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


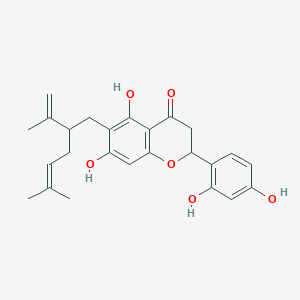

![3,4,5,7-tetradeuterio-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B12428683.png)
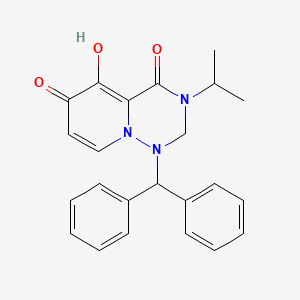
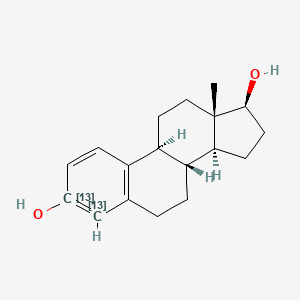
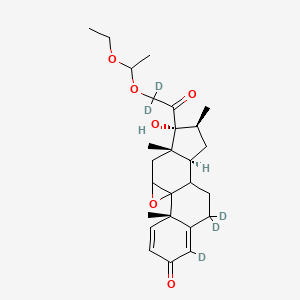
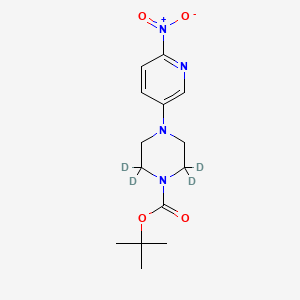
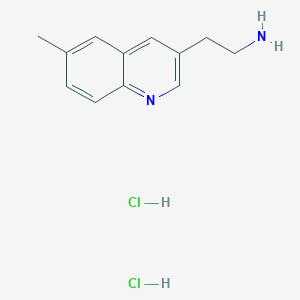
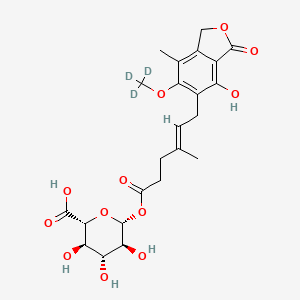
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12428715.png)
